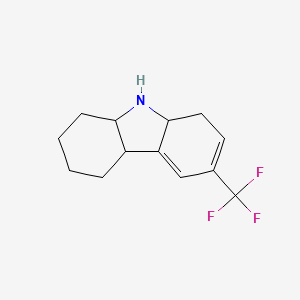
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole is a compound that features a trifluoromethyl group attached to a carbazole structure. Carbazoles are a class of aromatic heterocyclic organic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, characterized by the presence of three fluorine atoms attached to a carbon atom, is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbazole derivatives using reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator . The reaction conditions often include the use of a photoredox catalyst under visible light to generate the trifluoromethyl radical, which then reacts with the carbazole substrate .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of metal-free conditions and environmentally friendly reagents, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), is also gaining popularity due to their lower toxicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various functionalized carbazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with enhanced properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its bioavailability and potency. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its stability and bioactivity.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its therapeutic profile.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group used in various chemical syntheses.
Uniqueness
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole is unique due to its specific structure, which combines the properties of carbazole and trifluoromethyl groups. This combination results in a compound with enhanced stability, lipophilicity, and bioactivity, making it a valuable target for research and development in various fields .
Eigenschaften
CAS-Nummer |
872604-21-2 |
|---|---|
Molekularformel |
C13H16F3N |
Molekulargewicht |
243.27 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-2,3,4,4a,8,8a,9,9a-octahydro-1H-carbazole |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5,7,9,11-12,17H,1-4,6H2 |
InChI-Schlüssel |
CRJJHLAQCYYIPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3=CC(=CCC3N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)
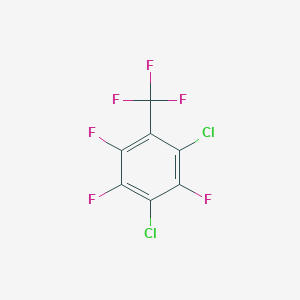
![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
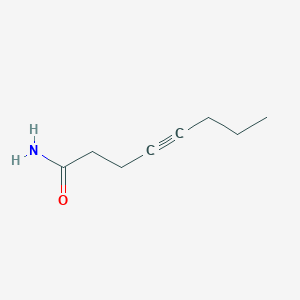
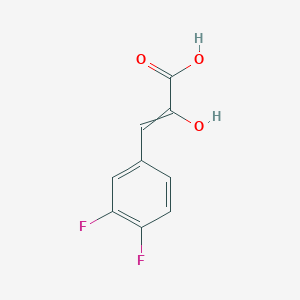
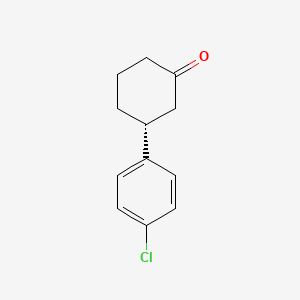
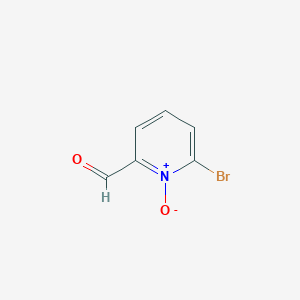
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
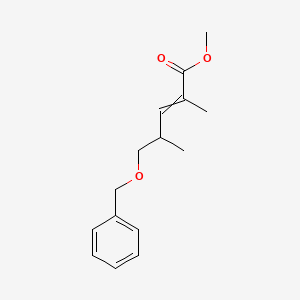
![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
